Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester
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Overview
Description
Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester is a chemical compound characterized by its unique structure, which includes a trimethoxyphenyl group attached to an oxoacetic acid moiety, further esterified with ethanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester typically involves the following steps:
Starting Materials: The synthesis begins with 2,4,6-trimethoxybenzaldehyde as the starting material.
Formation of the Trimethoxyphenyl Group: The aldehyde group is oxidized to form the corresponding carboxylic acid.
Esterification: The carboxylic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the final product.
Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as column chromatography, are often employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as oxo-(2,4,6-trimethoxyphenyl)acetic acid.
Reduction Products: Hydroxyl derivatives, such as hydroxy-(2,4,6-trimethoxyphenyl)acetic acid.
Substitution Products: Amides or other substituted esters.
Scientific Research Applications
Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a probe in biological studies to understand cellular processes and interactions.
Medicine: The compound has shown potential in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Oxo-(2,4,6-trimethoxyphenyl)acetic acid ethyl ester is unique due to its specific structural features and functional groups. Similar compounds include:
Trimethoxybenzoic acid: Lacks the oxo group and ester functionality.
Trimethoxyphenylacetic acid: Lacks the oxo group.
Ethyl esters of other phenolic acids: May have different substituents on the phenyl ring.
Properties
IUPAC Name |
ethyl 2-oxo-2-(2,4,6-trimethoxyphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c1-5-19-13(15)12(14)11-9(17-3)6-8(16-2)7-10(11)18-4/h6-7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKXLQGKLDQFRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C=C(C=C1OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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